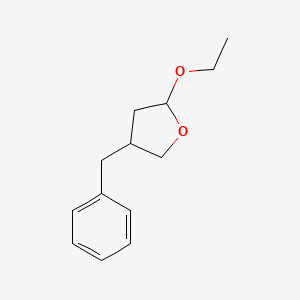
4-Benzyl-2-ethoxyoxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2-ethoxytetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a benzyl group at the 4-position and an ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-Benzyl-2-ethoxytetrahydrofuran involves the ozonolysis of dihydropyran to yield 4-formyloxybutyraldehyde, which is then converted into 2-ethoxytetrahydrofuran . The benzyl group can be introduced through a subsequent reaction involving benzyl halides under suitable conditions.
Industrial Production Methods
Industrial production methods for 4-Benzyl-2-ethoxytetrahydrofuran typically involve the use of Brønsted acid-catalyzed direct substitution reactions. For instance, the substitution of 2-ethoxytetrahydrofuran with benzyl halides in the presence of a Brønsted acid catalyst can yield the desired product in moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-ethoxytetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form benzoic acids.
Substitution: Direct substitution reactions at the 2-position of the tetrahydrofuran ring can occur in the presence of suitable catalysts.
Common Reagents and Conditions
Substitution: Tetrafluoroboric acid (HBF4) is used as a catalyst for the substitution reactions involving trifluoroborate salts.
Major Products Formed
Scientific Research Applications
4-Benzyl-2-ethoxytetrahydrofuran has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in the development of pharmaceutical agents.
Industry: It is used in the synthesis of bioactive compounds and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-ethoxytetrahydrofuran involves its interaction with molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the ethoxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxytetrahydrofuran: Lacks the benzyl group and has different reactivity and applications.
4-[3-(Benzyloxy)benzyl]-2-ethoxytetrahydrofuran: Contains an additional benzyloxy group, which can alter its chemical properties and applications.
Properties
CAS No. |
141406-19-1 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-benzyl-2-ethoxyoxolane |
InChI |
InChI=1S/C13H18O2/c1-2-14-13-9-12(10-15-13)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 |
InChI Key |
ATZZXLPVACYQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(CO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


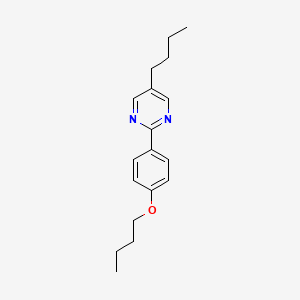
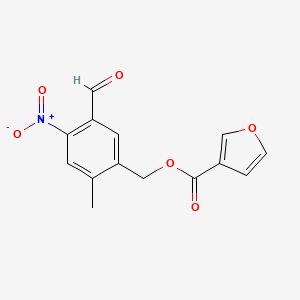
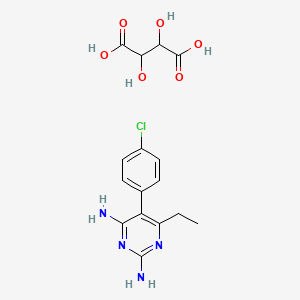
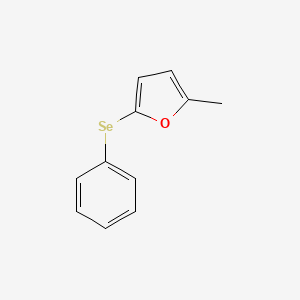
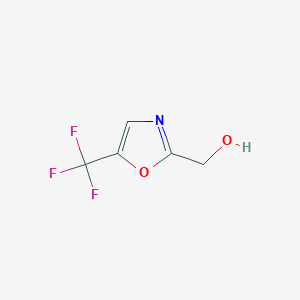
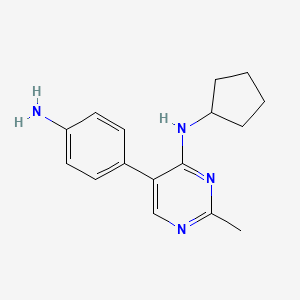
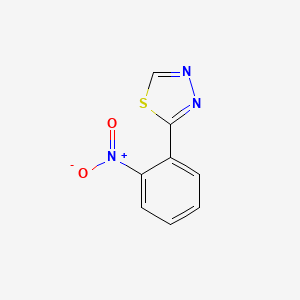
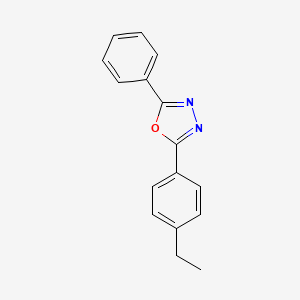
![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)
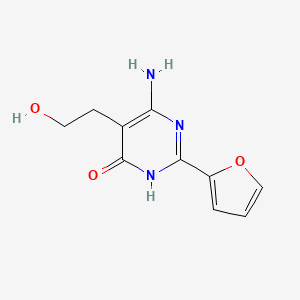
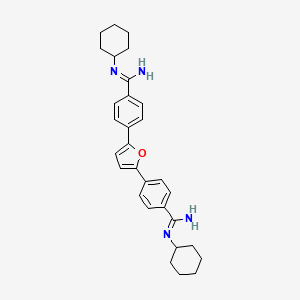

![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)

